Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique molecular structure, which includes a tert-butyl ester group, a trifluoromethyl-substituted phenyl ring, and a piperidine ring with a keto group. It serves as an important intermediate in organic synthesis, particularly in the development of new chemical entities and complex organic molecules.
This compound can be sourced from various chemical suppliers and is often used in academic and industrial research settings. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in medicinal chemistry and materials science.
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is classified under:
The synthesis of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves several key steps:
The synthetic route can be optimized for yield and purity. Industrial production may involve continuous flow reactors and automated systems to enhance efficiency. Advanced purification techniques such as chromatography are often employed to isolate the desired product effectively.
The molecular formula of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is , with a molecular weight of approximately . The structural features include:
Property | Value |
---|---|
Molecular Formula | C17H20F3NO3 |
Molecular Weight | 343.34 g/mol |
IUPAC Name | tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI Key | MKIZXFQAHVTDNW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=CC=C2C(F)(F)F |
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interactions with biological targets, such as enzymes and receptors:
These interactions are crucial for its potential applications in medicinal chemistry, particularly in drug development targeting specific molecular pathways.
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is typically a white amorphous solid at room temperature.
Key chemical properties include:
Relevant data from spectral analyses (NMR, IR) indicate distinct functional groups and confirm the structure of the compound .
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2